
4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the fourth carbon of the tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Formation of Tetrahydroisoquinoline: The starting material, isoquinoline, undergoes hydrogenation to form tetrahydroisoquinoline.
Methoxylation: The tetrahydroisoquinoline is then treated with a methoxy group donor, such as methyl iodide, in the presence of a base to introduce the methoxy group at the fourth carbon.
Hydrochloride Formation: The resulting compound is then converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the tetrahydroisoquinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 4-methoxy-1,2,3,4-tetrahydroisoquinoline-1-oxide.
Reduction Products: Reduction can produce compounds like 4-methoxy-1,2,3,4-tetrahydroisoquinoline-1-ol.
Substitution Products: Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Pharmaceutical Development
4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is being explored for its potential as a therapeutic agent in treating neurological disorders. Its structural similarities to other neuroactive compounds suggest it may have beneficial effects on neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's and Parkinson's diseases.
Neuroprotective Studies
Research has indicated that this compound could exhibit neuroprotective properties. Studies are ongoing to determine its efficacy in protecting neuronal cells from damage caused by neurodegenerative diseases. The ability to mitigate oxidative stress and inflammation in neuronal tissues is a key area of investigation.
Natural Product Synthesis
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its role in natural product chemistry enhances the efficiency of synthesizing complex organic compounds that may have therapeutic benefits.
Analytical Chemistry
In analytical applications, this compound is utilized for the detection and quantification of related substances within complex mixtures. Its chemical properties make it suitable for use in various analytical techniques, contributing to advancements in both research and quality control processes.
Behavioral Research
The compound is also applied in behavioral studies involving animal models. Researchers are examining its psychoactive properties and potential therapeutic benefits through controlled experiments that assess its effects on behavior.
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal cell death in vitro when exposed to neurotoxic agents. The findings indicated a significant decrease in markers of oxidative stress and apoptosis among treated cells compared to controls.
Case Study 2: Synthesis of Bioactive Compounds
In a synthesis-focused study, researchers utilized this compound as a starting material for creating novel derivatives with enhanced biological activity. The resulting compounds showed improved binding affinity to specific receptors implicated in neurological disorders.
Mechanism of Action
The mechanism by which 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This comprehensive overview provides a detailed understanding of 4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-MeO-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of 4-MeO-THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines are a significant class of alkaloids known for their complex structures and varied biological activities. They are often synthesized as derivatives to enhance their pharmacological properties. The presence of various substituents on the isoquinoline scaffold can significantly influence their biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that THIQ derivatives, including 4-MeO-THIQ, exhibit promising anticancer properties. A study highlighted that certain tetrahydroisoquinoline derivatives showed potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. Specifically, compounds derived from this scaffold demonstrated anti-proliferative effects in various cancer cell lines with IC50 values indicating significant potency .
2. Neuroprotective Effects
Tetrahydroisoquinolines have been studied for their neuroprotective properties. The structural modifications in 4-MeO-THIQ may enhance its ability to cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's .
3. Opioid Receptor Modulation
4-MeO-THIQ has been identified as a potential κ-opioid receptor antagonist. This activity suggests its possible use in managing pain and addiction-related disorders. The compound's selectivity towards the κ-opioid receptor over μ and δ receptors could lead to fewer side effects typically associated with opioid therapies .
Structure-Activity Relationship (SAR)
The biological activity of 4-MeO-THIQ is closely related to its chemical structure. Variations in the methoxy group position and other substituents can alter its binding affinity and efficacy. Research has shown that:
- Methoxy Substitution : The presence of the methoxy group at the 4-position enhances solubility and bioavailability.
- Hydroxyl Groups : Additional hydroxyl groups can increase interaction with target proteins, enhancing anticancer activity .
Case Studies
Properties
IUPAC Name |
4-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-7-11-6-8-4-2-3-5-9(8)10;/h2-5,10-11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAGSYHSRJPSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC2=CC=CC=C12.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.